2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
CAS No.:
Cat. No.: VC15808417
Molecular Formula: C44H30N4
Molecular Weight: 614.7 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine -](/images/structure/VC15808417.png)
Specification
Molecular Formula | C44H30N4 |
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Molecular Weight | 614.7 g/mol |
IUPAC Name | 2,4-bis(4-phenylphenyl)-6-[4-(4-pyridin-2-ylphenyl)phenyl]-1,3,5-triazine |
Standard InChI | InChI=1S/C44H30N4/c1-3-9-31(10-4-1)33-16-24-38(25-17-33)42-46-43(39-26-18-34(19-27-39)32-11-5-2-6-12-32)48-44(47-42)40-28-20-36(21-29-40)35-14-22-37(23-15-35)41-13-7-8-30-45-41/h1-30H |
Standard InChI Key | LFMXNLSGFAWGLI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure consists of a 1,3,5-triazine ring substituted at the 2-, 4-, and 6-positions. The 2- and 4-positions are occupied by [1,1'-biphenyl]-4-yl groups, while the 6-position features a 4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl substituent. This arrangement creates a rigid, planar framework with extended π-conjugation, which is critical for electronic applications . The pyridyl group introduces a nitrogen lone pair, enabling potential coordination to metal centers, as seen in related Pt(II) complexes .
Key Structural Features:
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Triazine Core: The 1,3,5-triazine ring () is electron-deficient due to its six π-electrons delocalized across three nitrogen atoms, making it susceptible to nucleophilic attack and capable of stabilizing negative charges .
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Biphenyl Units: The biphenyl groups enhance solubility in organic solvents and contribute to charge transport properties via π-π stacking interactions .
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Pyridyl Functionalization: The pyridin-2-yl group at the 6-position introduces a Lewis basic site, expanding the compound’s utility in coordination chemistry and catalysis .
Electronic Properties
The electron-withdrawing triazine core lowers the lowest unoccupied molecular orbital (LUMO) energy, facilitating electron injection in OLED devices. Substitution with biphenyl groups further modulates the HOMO-LUMO gap, as evidenced by photophysical studies on analogous triazine derivatives . For example, Pt(II) complexes with biphenyl-substituted triazine ligands exhibit phosphorescence lifetimes () ranging from 1.2–4.7 μs, depending on substituent positioning .
Synthetic Pathways and Challenges
Plausible Synthesis Route
While no explicit synthesis is reported for this compound, a multi-step approach can be inferred from related methodologies:
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Triazine Core Formation:
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Cyclocondensation of cyanuric chloride with aryl boronic acids via Suzuki-Miyaura coupling. For example, reports the synthesis of 2,4-di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine using similar conditions.
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Substitution of the 6-chloro group with a pyridyl-functionalized biphenyl moiety via nucleophilic aromatic substitution or cross-coupling .
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Functionalization of the 6-Position:
Example Reaction Scheme:
Challenges in Synthesis
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Steric Hindrance: Bulky biphenyl groups may impede coupling reactions, necessitating optimized catalysts (e.g., Pd(PPh)) and elevated temperatures .
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Purification: High molecular weight (614.7 g/mol) and low polarity may require advanced chromatographic techniques or recrystallization from high-boiling solvents .
Photophysical and Material Properties
Luminescence and OLED Applications
Triazine-based compounds are widely explored as electron-transport layers (ETLs) and emitters in OLEDs. The compound’s structure aligns with design principles for solution-processable OLEDs:
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Rigidochromism: The planar triazine-biphenyl system reduces non-radiative decay, enhancing photoluminescence quantum yields () .
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Emission Tuning: Substituent positioning influences emission wavelengths. For instance, cyclopenteno-fused analogues in show ranging from 520–580 nm.
Comparative Photophysical Data (Analogues):
Solubility and Processability
The biphenyl groups enhance solubility in toluene, chloroform, and tetrahydrofuran (THF), critical for solution processing . Introducing pyridyl groups may further improve solubility in polar aprotic solvents like dimethylformamide (DMF) .
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